molecular formula C8H13NO2 B7947292 (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

Cat. No.: B7947292
M. Wt: 155.19 g/mol
InChI Key: MEGPURSNXMUDAE-DJLPIQJZSA-N
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Description

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[33103,7]nonan-4-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.3.1]nonane core.

    Introduction of the oxo and aza functionalities:

    Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol
  • (1R,3S,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene Bromide

Uniqueness

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol is unique due to its specific stereochemistry and the presence of both oxo and aza functionalities within a tricyclic framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5-,6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGPURSNXMUDAE-DJLPIQJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC1C(C2O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC3C[C@H]1[C@@H]([C@H]2O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-27-4
Record name Scopoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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